molecular formula C8H15NO2 B1291334 3-(Aminomethyl)cyclohexanecarboxylic acid CAS No. 2611-78-1

3-(Aminomethyl)cyclohexanecarboxylic acid

Cat. No. B1291334
CAS RN: 2611-78-1
M. Wt: 157.21 g/mol
InChI Key: LYRQHZCLXXBANV-UHFFFAOYSA-N
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Description

3-(Aminomethyl)cyclohexanecarboxylic acid is a compound that is structurally related to cyclohexanecarboxylic acid with the addition of an aminomethyl group. This structural modification imparts different chemical and biological properties to the molecule, making it a subject of interest in various chemical and medicinal studies.

Synthesis Analysis

The synthesis of compounds related to this compound has been explored in several studies. For instance, an efficient synthesis of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, which shares a similar cyclohexene skeleton, was achieved using L-serine as a starting material, with ring-closing metathesis and diastereoselective Grignard reactions as key steps . Additionally, the synthesis of 4-aminomethylcyclohexanecarboxylic acid derivatives was performed from 4-cyano-o-toluic acid, leading to various isomers with different configurations . These syntheses highlight the versatility and complexity of approaches used to create derivatives of cyclohexanecarboxylic acid.

Molecular Structure Analysis

The molecular structure of this compound derivatives is crucial for their chemical reactivity and biological activity. The absolute configurations of key intermediates in the synthesis of related compounds were confirmed by two-dimensional NMR studies . The preferred conformations of isomers in aqueous solutions were deduced from nuclear magnetic resonance spectra, which is essential for understanding their reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of this compound and its derivatives is influenced by their molecular structure. For example, the antiplasmin activity of certain isomers was evaluated, and the most active compound was found to be less potent than the trans isomer of 4-aminomethylcyclohexanecarboxylic acid . This suggests that the configuration and conformation of the cyclohexanecarboxylic acid derivatives play a significant role in their chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are determined by their molecular structure and synthesis route. The synthesis of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, which are structurally related, showed that these compounds interact with the Na+-independent amino acid transport system of cells, indicating their potential in transport applications . The stability of the synthesized products was confirmed by various spectroscopic methods, which is important for their practical applications in medicinal and biological sciences .

Scientific Research Applications

Synthesis Improvement

  • Enhanced Synthesis Techniques : An improved synthesis method for derivatives of 3-(aminomethyl)cyclohexanecarboxylic acid, such as (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, has been developed, employing milder and more selective conditions. This involves the transformation from 3-aminobenzoic acid using both classical salt resolution and enzymatic approaches for higher selectivity (Badland et al., 2010).

Thermal Properties and Stability

  • Heat Capacity and Stability Analysis : Research into the thermal properties of trans-4-(aminomethyl)cyclohexanecarboxylic acid has been conducted. The study, using an adiabatic calorimeter, found that the heat capacity curve was smooth and continuous across a broad temperature range, indicating stability. Additionally, thermal decomposition mechanisms of the compound were explored (Guo et al., 2007).

Supramolecular Architectures

  • Formation of Acid Motifs and Networks : Cyclohexane-1, 3cis, 5cis-tricarboxylic acid, a related structure, has been co-crystallised with various organic bases, leading to the formation of different supramolecular acid motifs such as tapes, sheets, and networks. These studies contribute to understanding the supramolecular interactions and potential applications of similar compounds (Shan et al., 2003).

Coordination Chemistry

  • Exploring Coordination Chemistry : The coordination chemistry of cyclohexanepolycarboxylate ligands, including cyclohexanecarboxylic acid and its derivatives, has been extensively reviewed. This research highlights their potential applications in materials science, particularly as magnetic materials, and discusses their conformational transformations (Lin & Tong, 2011).

Enantioselective Synthesis

  • Advancements in Enantioselective Synthesis : A palladium-catalyzed enantioselective C(sp3)–H arylation of aminomethyl-cyclopropanes and -cyclobutanes, closely related to aminomethyl-cyclohexanes, has been developed. This method is significant for synthesizing functionalized aminomethyl-strained cycloalkanes, useful in creating biologically active molecules (Rodrigalvarez et al., 2022).

Sulfonamide Derivatives

  • Synthesis of Sulfonamide Derivatives : Tranexamic acid, which is structurally similar to this compound, has been used to produce sulfonamide derivatives. These derivatives exhibit various hydrogen bonding interactions and molecular packing, indicating potential applications in pharmaceuticals and materials science (Ashfaq et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, tranexamic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(aminomethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRQHZCLXXBANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269221
Record name 3-(Aminomethyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2611-78-1
Record name 3-(Aminomethyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2611-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminomethyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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